molecular formula C16H12O5 B2770920 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 247564-47-2

5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No. B2770920
CAS RN: 247564-47-2
M. Wt: 284.267
InChI Key: DCUDWBFIVIMNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound . It is also known as (+/-)-5,7,3’-Trihydroxy-4’-methoxyflavanone or (+/-)-Hesperetin . It is a light yellow to light tan powder with a faint fatty vanillic aroma .


Molecular Structure Analysis

The molecular formula of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is C16H14O6 . Its average mass is 302.28 Da . More detailed structural information can be obtained from resources like ChemSpider .


Chemical Reactions Analysis

Flavonoids like 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .


Physical And Chemical Properties Analysis

5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is sparingly soluble in water and soluble in ethanol . It is a light yellow to light tan powder with a faint fatty vanillic aroma .

Scientific Research Applications

Antioxidant and Free Radical Scavenging

Flavonoids, including 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, are known for their antioxidant properties. They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .

Anti-Cancer

Some flavonoids have been found to have anti-cancer properties. They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death). However, more research is needed to confirm these effects for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .

Anti-Inflammatory

Flavonoids can also have anti-inflammatory effects. They may inhibit the production of molecules that promote inflammation, potentially helping to manage conditions like arthritis .

Anti-Arrhythmic

Some flavonoids have been found to have anti-arrhythmic effects, meaning they can help regulate heart rhythm. This could potentially be a useful application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .

Vasorelaxant

Flavonoids can help relax blood vessels, potentially improving blood flow and reducing blood pressure. This vasorelaxant effect could be another potential application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .

Synthesis of Aminomethyl Derivatives

5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be used as a starting point for the synthesis of aminomethyl derivatives. These derivatives could have a variety of potential applications, including as inhibitors of cyclin-dependent kinases, which are involved in cell cycle regulation .

properties

IUPAC Name

5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDWBFIVIMNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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